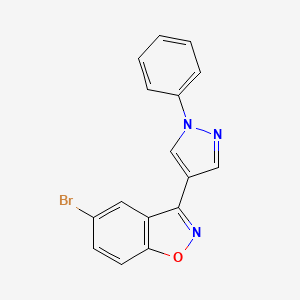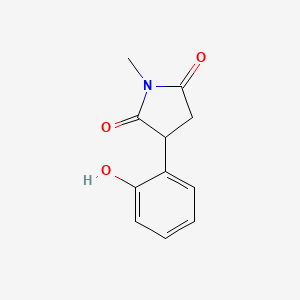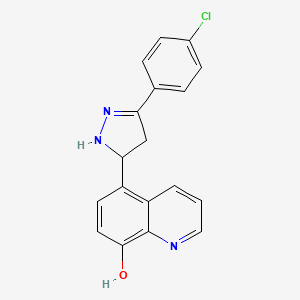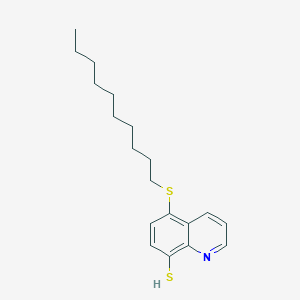
5-(Decylsulfanyl)quinoline-8-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Decylthio)quinoline-8-thiol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline core with a decylthio group at the 5-position and a thiol group at the 8-position, making it a unique and versatile molecule.
Méthodes De Préparation
The synthesis of 5-(Decylthio)quinoline-8-thiol can be achieved through various methods. One common approach involves the reaction of 5-chloroquinoline-8-thiol with decanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-(Decylthio)quinoline-8-thiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines . Major products formed from these reactions can include disulfides, sulfoxides, and substituted quinoline derivatives .
Applications De Recherche Scientifique
5-(Decylthio)quinoline-8-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets . In industry, it is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts .
Mécanisme D'action
The mechanism of action of 5-(Decylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . These interactions make it a potent compound with various biological effects.
Comparaison Avec Des Composés Similaires
5-(Decylthio)quinoline-8-thiol can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline . While these compounds share a similar quinoline core, the presence of the decylthio group in 5-(Decylthio)quinoline-8-thiol provides it with unique properties, such as increased lipophilicity and the ability to form stronger interactions with biological targets . This makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
60465-72-7 |
|---|---|
Formule moléculaire |
C19H27NS2 |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
5-decylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C19H27NS2/c1-2-3-4-5-6-7-8-9-15-22-18-13-12-17(21)19-16(18)11-10-14-20-19/h10-14,21H,2-9,15H2,1H3 |
Clé InChI |
MOKAZIGFQRYYQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


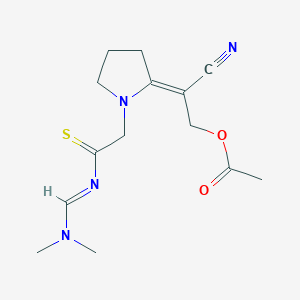

![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
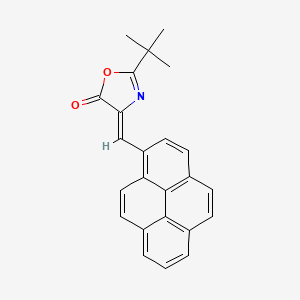
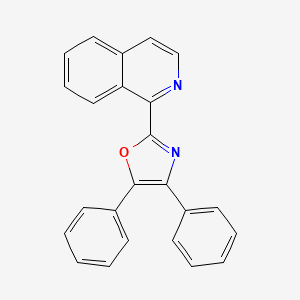
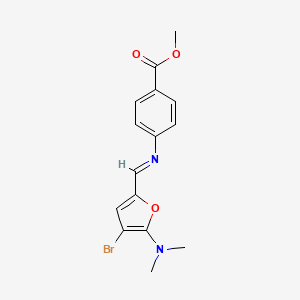
![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
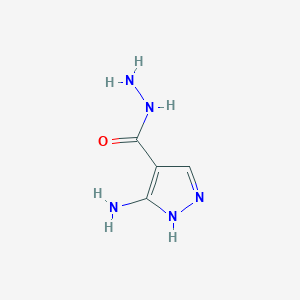
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
